Home > Products > Screening Compounds P51522 > N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide -

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

Catalog Number: EVT-4954658
CAS Number:
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Imatinib Compound Description: Imatinib, internationally known as imanitib mesylate, is an antileukemic cytostatic drug crucial in cancer therapy. This compound functions by inhibiting tyrosine kinases, enzymes essential for various cellular processes. []Relevance: Imatinib shares structural similarities with N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide, notably the presence of a benzamide moiety and a piperazine ring. While the core structures are alike, Imatinib possesses a more complex structure with a pyrimidine ring and additional substituents. The presence of these shared structural features suggests potential similarities in their binding affinities and pharmacological activities.

2. 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonateCompound Description: This compound represents a novel crystalline η-modification of Imatinib Mesylate. This newly discovered modification exhibits unique physical and chemical properties, as evidenced by its distinct set of planar distances and melting point, holding significant promise for pharmaceutical applications. []Relevance: The compound exhibits a high degree of structural similarity to N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. Both share a core structure composed of a benzamide group and a 4-methylpiperazinyl substituent. The primary difference lies in the additional pyrimidinyl and phenyl rings present in the η-modification of Imatinib Mesylate, contributing to its distinct pharmacological properties.

3. 7‐(4‐Methyl‐1‐piperazinyl)‐6H‐[1]benzopyrano[3,4‐c]quinolineCompound Description: This compound, C 21 H 21 N 3 O, belongs to a class of potent and selective serotonin 5-HT 3 receptor antagonists. Its molecular structure, characterized by a helicene-like bend and a half-boat conformation of the pyran ring, plays a crucial role in its biological activity. []Relevance: The presence of the 4-methyl-1-piperazinyl group links this compound to N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. This shared structural motif suggests a possible influence on their interactions with biological targets. Despite differences in their core structures, the common 4-methyl-1-piperazinyl group might confer similar pharmacological properties.

4. 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivativesCompound Description: These derivatives are recognized as potential 5-HT receptor ligands. Their synthesis involves a crucial intermediate, 3-carboxy-4-phenyl-2(1H)-quinolinone, highlighting the importance of specific structural features for their biological activity. []Relevance: The incorporation of the 6-(4-methyl-1-piperazinyl) moiety connects these derivatives to N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. The shared structural element, a piperazine ring substituted with a methyl group, hints at potential overlaps in their binding affinities and pharmacological profiles, despite variations in their core structures.

5. 6,7-dihydro-8-(4-methyl-1-piperazinyl)-[1]benzoxepino[4,5-c]quinolineCompound Description: This compound is classified as a potential 5-HT3 receptor ligand. Its synthesis, involving a []benzoxepino[4,5-c]quinoline nucleus functionalized with N-methylpiperazine, demonstrates the significance of specific chemical modifications for achieving desired biological effects. []Relevance: The presence of the 4-methyl-1-piperazinyl group in both this compound and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide suggests potential similarities in their interactions with biological targets. Although their core structures differ, the common 4-methyl-1-piperazinyl group might be responsible for overlapping pharmacological properties.

6. 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenolCompound Description: This compound's crystal structure reveals that each piperazine ring adopts a chair conformation with the exocyclic methyl group in an equatorial position. Notably, the nitro group is nearly coplanar with the phenyl ring, indicating potential electronic interactions. []Relevance: The compound features two 4-methyl-1-piperazinyl groups, directly relating it to N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. This structural similarity may result in similar binding patterns and pharmacological activities despite differences in their core structures.

7. 3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride ($C_{24}H_{32}N_2O_2$ ·2HCl)Compound Description: This compound's crystal structure reveals a piperazine ring in a chair conformation, with the four atoms directly attached to it lying in a plane. Two chloride ions are hydrogen-bonded to the piperazine nitrogen atoms. [] Relevance: Both this compound and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide share a common structural feature: a piperazine ring. This shared motif suggests that these compounds might exhibit comparable binding interactions with biological targets.

8. 4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐oneCompound Description: This compound (C9H14N2O) serves as a valuable reagent in peptide coupling reactions. [] Relevance: The presence of the 4-methyl-1-piperazinyl group is a key structural link between this compound and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. Although their core structures differ, the shared 4-methyl-1-piperazinyl group might contribute to comparable pharmacological profiles, indicating a possible role in mediating interactions with biological targets.

9. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideCompound Description: This benzamide derivative stands out as a potent and selective class I HDAC inhibitor, showing promise as an oral anticancer drug candidate. []Relevance: The compound shares the benzamide functional group with N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide. This common moiety may indicate similarities in their modes of action or interactions with biological targets, even with differences in their overall structures.

10. 3-(Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1 H-pyrazol-4-yl)-1 H-imidazol-1-yl)-1 H-pyrazolo[3,4- b]pyridin-1-yl)benzamide (TAS-116)Compound Description: TAS-116 acts as a potent, selective, and orally available HSP90 inhibitor. []Relevance: TAS-116 and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide share the benzamide functional group. This structural similarity, despite differences in their overall structures, may suggest potential similarities in their binding interactions or pharmacological effects, particularly considering their roles as inhibitors.

11. N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)Compound Description: This compound stands as the first small-molecule motilin receptor agonist clinical candidate, with significant implications for gastrointestinal therapeutics. [] Relevance: GSK962040 and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide both contain a piperazine ring with a methyl substituent. The shared structural element, despite differences in their core structures, might lead to comparable interactions with biological targets and influence their pharmacological profiles.

12. 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide (nilotinib) hydrochloride monohydrateCompound Description: This compound is a nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate, used as an anti-leukaemia cytostatic drug. []Relevance: Both this compound and N-[3-(4-Methyl-1-piperazinyl)-3-oxopropyl]benzamide share a common structure of a benzamide group. This structural feature suggests potential similarities in their binding affinities and pharmacological properties, although the overall structures differ.

References: [] https://www.semanticscholar.org/paper/a48b912198fd8f775dce4b16fd4344baeadad22b[2] https://www.semanticscholar.org/paper/b54f7a59aad8e56c2db71fbee26002d48a33383d[3] https://www.semanticscholar.org/paper/c130f9035815ff3945a0b5ea7da89bc309066b89[5] https://www.semanticscholar.org/paper/07171c97399bb04487d4666f9d6a73e559366d5f[7] https://www.semanticscholar.org/paper/33b9f3696f2a3b4ee6426067bea3a328354ac53c [] https://www.semanticscholar.org/paper/89c723c642e2c8163cd1ba2889c37d2ce08ed93c[9] https://www.semanticscholar.org/paper/db5e4be6d2e9f23e9681760adcfa5a3f91e39843 [] https://www.semanticscholar.org/paper/995b93ce40496e71e3357205ed671483229bd664[12] https://www.semanticscholar.org/paper/12ffd2a09578476b3d5f26b59f0dfed19d7d7582[19] https://www.semanticscholar.org/paper/b14c9ed1b9a86ea0cd32209970f4f05e2850f374[28] https://www.semanticscholar.org/paper/ef3f077c9ed252cb19501cf1015fdc5c60944c70

Properties

Product Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c1-17-9-11-18(12-10-17)14(19)7-8-16-15(20)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)

InChI Key

MDZNQNGPMWUWGT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.